molecular formula C16H22N6 B2861506 4-Tert-butyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2380167-25-7

4-Tert-butyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2861506
CAS No.: 2380167-25-7
M. Wt: 298.394
InChI Key: GOQJEJOJTQIGMH-UHFFFAOYSA-N
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Description

4-Tert-butyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is an organic compound belonging to the class of n-arylpiperazines. These compounds are characterized by a piperazine ring where the nitrogen atom carries an aryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can be achieved through several methods. One common approach involves the reaction between tert-butyl methyl ketone and tert-butyronitrile . Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-Tert-butyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act on DNA ligase, an enzyme involved in DNA replication and repair . The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-tert-butyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-16(2,3)13-11-14(20-12-19-13)21-7-9-22(10-8-21)15-17-5-4-6-18-15/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQJEJOJTQIGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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